![molecular formula C15H11N5O2S B2484696 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide CAS No. 1171947-57-1](/img/structure/B2484696.png)
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
- BTZ-PMPC exhibits weak COX-1 inhibitory activity (IC~50~ = 7.41–11.34 μM) compared to standard inhibitors like indomethacin (IC~50~ = 0.04 μM) and diclofenac (IC~50~ = 5.12 μM) .
- It demonstrates promising anti-inflammatory properties, especially compounds 8b and 9b, which inhibit COX-1 and COX-2 selectively .
Aplicaciones Científicas De Investigación
- Findings : The newly synthesized molecules demonstrated promising inhibition potency against M. tuberculosis. Various synthetic pathways were employed to create these derivatives, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation .
- Findings : In animal models, these derivatives showed improved pharmacological profiles in terms of haloperidol-induced catalepsy and oxidative stress .
- Findings : These compounds exhibited weak COX-1 inhibitory activity compared to reference drugs. However, their unique structures warrant further investigation .
- Findings : Although not directly related to the compound , this information highlights the potential of thiazole derivatives in managing inflammation and pain .
- Findings : Researchers sought potent inhibitors with enhanced anti-tubercular activity by understanding the structure-activity relationships of benzothiazole derivatives .
Anti-Tubercular Activity
Anti-Parkinsonian Agents
COX-1 Inhibition
Anti-Inflammatory and Analgesic Properties
Bioactivity Against DprE1
Heterocyclic Chemistry and Medicinal Applications
Propiedades
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S/c1-9-8-13(18-14(21)11-6-7-16-22-11)20(19-9)15-17-10-4-2-3-5-12(10)23-15/h2-8H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECCVBODVLEOTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=NO2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.